molecular formula C25H21N3O2 B2876838 4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 338963-29-4

4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B2876838
CAS RN: 338963-29-4
M. Wt: 395.462
InChI Key: JWSNKLYGUCHNQX-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridin-6-ones are a promising class of heterocyclic compounds that have been shown to have potential in the treatment of several diseases, including bipolar disorder, diabetes, dementia, Alzheimer’s disease, schizophrenia, depression, and cancer . The pyrazolo[3,4-b]pyridine scaffold is present in many biologically active compounds .


Synthesis Analysis

An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from pyrazolo[3,4-b]pyridin-6-ones, obtained by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, through subsequent elimination of a benzamide molecule in a superbasic medium . Another method involves a three-component reaction of an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine using recyclable polyethylene glycol (PEG)-400 as a reaction medium .


Molecular Structure Analysis

The structure of a similar compound, 4-(4-((1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, has been confirmed by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The best yield of 4-phenylpyrazolo[3,4-b]pyridin-6-one was achieved at 150 °C in DMSO containing 1.5 equiv of t-BuOK for 1.5 h . The preparation of 4-phenylpyrazolo[3,4-b]pyridin-6-one could be carried out as one-pot synthesis, without isolation of the intermediate dihydro derivative .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Pyridine derivatives: , such as Bionet1_003371, have been utilized as donor groups in the design of dye-sensitized solar cells . These cells are a promising avenue for converting sunlight into electrical energy, offering benefits like color and transparency variation, high flexibility, and performance under low irradiance .

Anticancer Agents

Compounds with the pyrazolo[3,4-b]pyridin-6-one scaffold have shown anticancer activity against various tumor cell lines. They work by inhibiting microtubule polymerization, which is crucial for cell division, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Electronic Properties Analysis

The electronic properties of pyridin-based compounds are significant for their applications in organic electronics . Theoretical analyses using methods like Density Functional Theory (DFT) help in understanding the energy levels and charge transfer mechanisms, which are vital for designing efficient organic semiconductors .

Structural Versatility in Chemical Synthesis

Bionet1_003371 exhibits structural versatility , allowing for the introduction of various substituents. This property is beneficial in synthetic chemistry for creating a wide range of molecules with potential applications in pharmaceuticals and materials science .

Molecular Modeling and Drug Design

The compound’s structure is suitable for molecular modeling studies, which can lead to the design of new drugs. Its ability to interact with different biological targets can be explored through computational methods, aiding in the discovery of novel therapeutics .

Photophysical Studies

The photophysical properties of pyridin-based dyes, including Bionet1_003371, are essential for applications in optoelectronics . Studies on light absorption, emission, and energy transfer can lead to the development of new materials for OLEDs and other light-emitting devices .

Future Directions

The development of new synthetic routes and the exploration of the biological activities of pyrazolo[3,4-b]pyridin-6-ones and related compounds are areas of active research . These compounds have potential applications in the treatment of various diseases and could be valuable targets for future drug development .

properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-30-20-14-12-17(13-15-20)21-16-22(29)26-25-23(21)24(18-8-4-2-5-9-18)27-28(25)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSNKLYGUCHNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

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